molecular formula C8H6BrClFNO B12458150 N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

Cat. No.: B12458150
M. Wt: 266.49 g/mol
InChI Key: IKMCRRDKRQMTLF-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-5-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Bromo-5-fluoroaniline+Chloroacetyl chlorideThis compound+HCl\text{3-Bromo-5-fluoroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-5-fluoroaniline+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The bromo and fluoro substituents on the phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted amides, thioamides, or ethers.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromo and fluoro substituents can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide
  • 3-Bromo-5-fluorophenylboronic acid
  • 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine

Comparison: this compound is unique due to the presence of both a chloroacetamide group and bromo and fluoro substituents on the phenyl ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications. In contrast, similar compounds such as 3-Bromo-5-fluorophenylboronic acid and 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine have different functional groups and therefore different chemical properties and applications.

Properties

Molecular Formula

C8H6BrClFNO

Molecular Weight

266.49 g/mol

IUPAC Name

N-(3-bromo-5-fluorophenyl)-2-chloroacetamide

InChI

InChI=1S/C8H6BrClFNO/c9-5-1-6(11)3-7(2-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)

InChI Key

IKMCRRDKRQMTLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)NC(=O)CCl

Origin of Product

United States

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